molecular formula C12H17NO3 B1388401 2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide CAS No. 1094370-49-6

2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide

Cat. No.: B1388401
CAS No.: 1094370-49-6
M. Wt: 223.27 g/mol
InChI Key: QZHSYLWUHSOFJG-UHFFFAOYSA-N
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Description

2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide is an organic compound with a complex structure that includes a hydroxyphenoxy group and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide typically involves the reaction of 4-hydroxyphenol with an appropriate amide precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets. The hydroxyphenoxy group can form hydrogen bonds with proteins or enzymes, affecting their activity. The propanamide group can interact with other molecular structures, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(4-hydroxyphenyl)propane: This compound has a similar hydroxyphenyl structure but differs in its overall molecular configuration.

    1-(3,4-Dihydroxyphenyl)propan-2-one: This compound shares the hydroxyphenyl group but has a different functional group arrangement.

Uniqueness

2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-hydroxyphenoxy)-N-propan-2-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-8(2)13-12(15)9(3)16-11-6-4-10(14)5-7-11/h4-9,14H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHSYLWUHSOFJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(C)OC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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